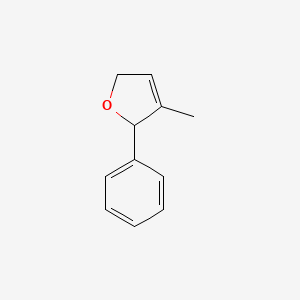

3-Methyl-2-phenyl-2,5-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

56790-81-9 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-methyl-2-phenyl-2,5-dihydrofuran |

InChI |

InChI=1S/C11H12O/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 |

InChI Key |

VLWOKKTUGXYJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCOC1C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Kinetics of 3 Methyl 2 Phenyl 2,5 Dihydrofuran Transformations

Elucidation of Reaction Pathways and Intermediates

The transformation of 3-Methyl-2-phenyl-2,5-dihydrofuran is governed by a variety of reaction pathways, with the specific course being highly dependent on the conditions applied, such as heat, light, or the presence of catalysts. The elucidation of these pathways involves the identification of transient species, including radical and ionic intermediates, which dictate the ultimate product distribution.

Diradical Intermediates in Thermal and Photochemical Processes Leading to Dihydrofurans

While concerted pericyclic reactions provide a common route to dihydrofurans, thermal and photochemical processes can also proceed through stepwise mechanisms involving diradical intermediates. The formation of the 3-Methyl-2-phenyl-2,5-dihydrofuran ring, or its rearrangement, can be envisioned to occur via such species, particularly under photochemical conditions.

Photocyclization reactions are a versatile method for constructing complex polycyclic scaffolds. nih.gov The direct photoactivation of a suitable acyclic precursor, for instance, could lead to the formation of a diradical species. This process involves the excitation of an electron to a higher energy state, followed by intramolecular cyclization. The resulting diradical can then undergo spin inversion and subsequent bond formation to yield the dihydrofuran ring. For example, the direct UV irradiation of polyunsaturated intermediates can generate short-lived biradical species, which then undergo C-C bond formation. nih.gov The photodecomposition of certain bicyclic azo-compounds is known to proceed through singlet and triplet diradical intermediates, providing a precedent for such pathways in heterocyclic synthesis. rsc.org While thermal reactions often favor concerted pathways, high temperatures can also induce homolytic bond cleavage, leading to diradical intermediates that can cyclize. rsc.orgmasterorganicchemistry.com In the context of 3-Methyl-2-phenyl-2,5-dihydrofuran, a plausible photochemical route could involve the excitation of a styrenic precursor, leading to a diradical that cyclizes to form the five-membered ring.

Energy Transfer Modes of Activation (e.g., Triplet-Triplet EnT in Rearrangements)

Photochemical rearrangements of dihydrofurans can be initiated through triplet-triplet energy transfer (EnT) from a photosensitizer. This process is a cornerstone of photochemistry, allowing for reactions to occur under conditions where direct excitation is inefficient. nih.gov In a typical EnT mechanism, a sensitizer (B1316253) is excited to its singlet state by absorbing light, followed by efficient intersystem crossing (ISC) to its triplet state. nih.govnih.gov This triplet sensitizer can then transfer its energy to a substrate molecule, in this case, 3-Methyl-2-phenyl-2,5-dihydrofuran, promoting it to its triplet state.

The triplet-state dihydrofuran is a diradical species and is primed for rearrangement. The specific outcome of the reaction depends on the electronic structure of this triplet state and the relative energies of various possible reaction pathways. Quantum chemical modeling suggests that the rates of triplet-triplet energy transfer can be influenced by the orbital overlap between the donor (sensitizer) and acceptor (substrate). nih.gov This principle has been exploited in asymmetric catalysis to control the stereoselectivity of photochemical reactions. nih.govresearchgate.net For 3-Methyl-2-phenyl-2,5-dihydrofuran, EnT could facilitate geometric isomerization, ring-opening, or cycloaddition reactions, depending on the reaction conditions and the nature of the triplet sensitizer employed.

Mechanisms of Oxidative Cyclization Reactions

Oxidative cyclization provides a powerful strategy for the synthesis of dihydrofurans from acyclic precursors. These reactions often employ transition metal catalysts to facilitate the formation of the heterocyclic ring.

One common approach is the palladium-catalyzed oxidative cyclization. For instance, the synthesis of 2-alkenyl-furans can be achieved through a cascade involving Pd-catalyzed cyclization followed by an oxidative aromatization of a dihydrofuran intermediate. nih.gov Mechanistic studies of such aromatization steps point to a pathway involving hydride transfer from the dihydrofuran ring to an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Ruthenium-catalyzed oxidative cyclization of 1,5-dienes using an oxidant like ruthenium tetroxide (RuO₄) is another effective method. researchgate.net Density Functional Theory (DFT) simulations suggest a catalytic cycle that involves a [3+2]-cycloaddition of RuO₄ to a carbon-carbon double bond. researchgate.net The regioselectivity of the initial cyclization is often directed by the electronic properties of the alkene, with the reaction initiating at the more electron-rich double bond. researchgate.net

Silver(I) catalysts have also been employed in the oxidative cyclization of 1,4-diynamide-3-ols to produce substituted furan (B31954) derivatives. acs.org DFT calculations on these systems indicate that the reaction proceeds through a series of intermediates involving coordination of Ag(I) to the alkyne moieties, deprotonation, and subsequent cyclization. acs.org The specific pathway and product distribution can be influenced by the stability of the various possible silver-coordinated intermediates. acs.org

Detailed Mechanistic Studies of Dihydrofuran Ring-Opening Processes

The dihydrofuran ring is susceptible to opening under various conditions, including the presence of acids or transition metal catalysts. These ring-opening reactions are of significant interest for their ability to generate functionalized acyclic compounds.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the ring-opening of dihydrofurans is a well-established process. Kinetic studies on the hydrolysis of furan and its derivatives show that the reaction is often initiated by a slow proton transfer to an α-carbon of the furan ring. researchgate.net This protonation is typically the rate-limiting step. researchgate.net For substituted furans, the reaction proceeds to generate various products, illustrating the significant influence of substituents on reactivity. rsc.org The protonation of the furan ring leads to the formation of intermediates like dihydrofuranols, which can then undergo further protonation at the ring oxygen to initiate the cleavage of the C-O bond. researchgate.net

Metal-Catalyzed Ring-Opening: Transition metals can also catalyze the ring-opening of unstrained heterocycles like 2,5-dihydrofuran (B41785). Cobalt catalysts, for example, can promote highly enantioselective ring-opening reactions. nih.govnih.gov The proposed mechanism involves the generation of a cobalt vinylidene species which adds to the alkene of the dihydrofuran in a [2+2]-cycloaddition. nih.govnih.gov The resulting metallacyclobutane intermediate then undergoes a β-oxygen elimination to open the ring. The geometric constraints of this intermediate can suppress competing side reactions like β-hydride elimination. nih.gov

The ring strain of the dihydrofuran ring can also play a role in its propensity to undergo ring-opening metathesis polymerization (ROMP), despite its relatively low ring strain energy. researchgate.net

Proton Transfer Steps in Catalytic Cycles for Dihydrofuran Formation

Proton transfer is a fundamental step in many catalytic reactions leading to the formation of dihydrofurans and their derivatives. In the conversion of biomass-derived sugars to furan compounds, for instance, proton transfer is ubiquitous.

In the catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate derived from sugars, proton transfer is involved in the initial steps. frontiersin.org For example, the conversion of an aldehyde group to a geminal diol can proceed through nucleophilic addition of a hydroxide (B78521) ion followed by a proton transfer from a water molecule. frontiersin.org Dehydration steps, which are crucial in the formation of the furan ring from sugar precursors, are also mediated by proton transfers. mdpi.com

Kinetic Studies and Rate Determinations

Kinetic studies provide quantitative insights into the rates of reaction and are essential for understanding the underlying mechanisms of dihydrofuran transformations. While specific kinetic data for 3-Methyl-2-phenyl-2,5-dihydrofuran are not widely reported, data from related furan compounds offer valuable benchmarks.

The reactions of hydroxyl radicals (OH) with furan and its alkylated derivatives have been studied extensively due to their importance in atmospheric chemistry and combustion. whiterose.ac.ukaip.orgacs.org The rate constants for these reactions are typically measured using techniques like laser flash photolysis coupled with laser-induced fluorescence (LIF) spectroscopy. whiterose.ac.uk

Studies have shown that the rate of reaction with OH radicals increases with the degree of alkyl substitution on the furan ring. whiterose.ac.uk For example, at room temperature, the rate coefficient for the reaction of OH with 2,5-dimethylfuran (B142691) is higher than that for 2-methylfuran (B129897), which in turn is higher than that for furan itself. whiterose.ac.uk This is attributed to the increased stabilization of the intermediate OH-furan adduct with greater substitution. whiterose.ac.uk These reactions are often dominated by the addition of the OH radical to the furan ring, especially at lower temperatures. whiterose.ac.uk

The table below summarizes some experimentally determined rate constants for the reaction of hydroxyl radicals with furan and its derivatives.

| Reactant | Rate Constant (k) in cm³ s⁻¹ | Temperature (K) | Pressure | Reference |

| Furan | (1.05 ± 0.08) x 10⁻¹⁰ | Room Temp. | ~1 Torr | aip.orgaip.org |

| Furan | (3.34 ± 0.48) x 10⁻¹¹ | 298 | 2-10 bar | whiterose.ac.uk |

| 2-Methylfuran | (4.8 ± 0.2) x 10⁻¹¹ | 294 | 5-200 mbar | whiterose.ac.uk |

| 2,5-Dimethylfuran | (1.17 ± 0.06) x 10⁻¹⁰ | 294 | 5-200 mbar | whiterose.ac.uk |

| 2,5-Dimethylfuran | (3.3 ± 1.0) x 10⁻¹⁶ (with O₃) | 299 | ~980 mbar | rsc.org |

Kinetic studies of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran reveal that the logarithm of the first-order rate constant is linear with respect to the Hammett acidity function, H₀. researchgate.net This relationship is characteristic of reactions where the rate-determining step involves a proton transfer from the acidic medium to the substrate. researchgate.net

The ring-opening kinetics of furanose forms of uronic acids have also been studied using 13C saturation-transfer NMR spectroscopy. nih.gov These studies have determined the unidirectional rate constants of ring-opening and have shown that these rates are dependent on the anomeric configuration, ring configuration, and the pH of the solution. nih.gov For example, at 50°C and pH 1.5, the rate constants for ring-opening (k_open) vary significantly among different uronic acid isomers. nih.gov

The following table presents selected ring-opening rate constants for various protonated penturonic acids.

| Compound (α anomer) | k_open (s⁻¹) at 50°C, pH 1.5 | Compound (β anomer) | k_open (s⁻¹) at 50°C, pH 1.5 | Reference |

| D-xyluronic acid | 2.57 | D-xyluronic acid | 1.09 | nih.gov |

| D-riburonic acid | 1.65 | D-riburonic acid | 0.76 | nih.gov |

| D-arabinuronic acid | 0.46 | D-arabinuronic acid | 1.52 | nih.gov |

| D-lyxuronic acid | 0.40 | D-lyxuronic acid | 0.55 | nih.gov |

These kinetic data, while not specific to 3-Methyl-2-phenyl-2,5-dihydrofuran, provide a fundamental framework for predicting its reactivity and for designing experiments to probe its specific mechanistic pathways.

Apparent Activation Energies and Frequency Factors for Dihydrofuran Rearrangements

Detailed experimental data on the apparent activation energies and frequency factors specifically for the rearrangement of 3-methyl-2-phenyl-2,5-dihydrofuran are not extensively available in the reviewed scientific literature. Such kinetic parameters are typically determined by studying the reaction rate's dependence on temperature and applying the Arrhenius equation. This analysis is crucial for understanding the energy requirements and the probability of molecular orientations leading to a successful rearrangement.

For related compounds, such as the Diels-Alder adducts of furan, studies have focused on the activation barriers of subsequent reactions like dehydration rather than the rearrangement of the dihydrofuran ring itself. acs.org For instance, the dehydration of an oxanorbornene derivative, formed from a Diels-Alder reaction, has a calculated kinetic energy barrier on the active Brønsted acid sites of a zeolite catalyst. acs.org However, these values are specific to that reaction pathway and cannot be directly extrapolated to the rearrangement of a substituted dihydrofuran like 3-methyl-2-phenyl-2,5-dihydrofuran.

Reaction Order Determination in Dihydrofuran Synthesis

The determination of the reaction order is a fundamental aspect of kinetic analysis, revealing how the concentration of each reactant affects the rate of a chemical reaction. For the synthesis of 3-methyl-2-phenyl-2,5-dihydrofuran, the reaction order with respect to its precursors would need to be determined experimentally. While specific studies detailing this for the target compound are not prominent, several established methods are applicable. slideshare.net

Common methods for determining the reaction order include:

Method of Initial Rates: This involves measuring the initial reaction rate at different initial concentrations of one reactant while keeping the others constant. The comparison of rates reveals the order with respect to the varied reactant.

Integral Method: This method involves integrating the rate law for a hypothetical reaction order (zero, first, second) and plotting the concentration data against time. If the plot is linear, it confirms the assumed reaction order.

Half-Life Method: The relationship between the half-life of a reaction and the initial concentration of a reactant is unique for different reaction orders.

Isolation Method: In reactions with multiple reactants, the concentration of one reactant is kept significantly lower than the others. This simplifies the rate law, making it easier to determine the order with respect to the isolated reactant. slideshare.net

For instance, in the synthesis of substituted dihydrothiophenes via a four-component reaction, researchers optimized reaction conditions by varying reactants and catalysts, which is a preliminary step toward a full kinetic study that would include reaction order determination. nih.gov Similarly, studies on silver-catalyzed silylene transfer reactions have involved kinetic analyses to determine the reaction order with respect to the catalyst.

Time-Resolved Kinetic Studies (e.g., Silylene Reactions with Dihydrofurans)

Time-resolved kinetic studies provide invaluable insights into the dynamics of fast reactions. A relevant example is the gas-phase reaction of silylene (SiH₂) with 2,5-dihydrofuran (2,5-DHF), which has been investigated using laser flash photolysis to generate and monitor SiH₂. researchgate.netacs.org

These studies revealed that the reaction is a third-body assisted association process, with its rate being dependent on pressure. researchgate.netacs.org The reaction was studied over a pressure range of 1–100 Torr and at temperatures from 296 K to 598 K. researchgate.netacs.org Quantum chemical calculations suggest that the reaction can proceed via two barrierless pathways: addition to the double bond to form a silirane, or attack at the oxygen atom to form a zwitterionic complex. acs.org Interestingly, the results suggest that the oxygen atom has a more significant electrophilic attraction for the incoming silylene. researchgate.netacs.org

The second-order rate coefficients, extrapolated to the high-pressure limit using Rice–Ramsperger–Kassel–Marcus (RRKM) theory, were fitted to the Arrhenius equation. acs.org The Arrhenius parameters for the reaction between SiH₂ and 2,5-DHF were determined, providing a comprehensive kinetic profile for this specific interaction. researchgate.netacs.org

Table 1: High-Pressure Limit Rate Coefficients for the Reaction of SiH₂ with 2,5-Dihydrofuran at Various Temperatures

| Temperature (K) | High-Pressure Rate Coefficient (k/cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 296 | (1.15 ± 0.05) x 10⁻¹⁰ |

| 358 | (1.05 ± 0.05) x 10⁻¹⁰ |

| 423 | (0.96 ± 0.05) x 10⁻¹⁰ |

| 505 | (0.93 ± 0.05) x 10⁻¹⁰ |

| 598 | (0.83 ± 0.05) x 10⁻¹⁰ |

Data sourced from time-resolved kinetic studies. acs.org

Influence of Catalytic Systems and Solvents on Reaction Kinetics

The choice of catalytic system and solvent can profoundly impact the kinetics of a chemical reaction, including the synthesis and transformation of dihydrofurans. These factors can alter reaction rates, selectivity, and even the reaction mechanism.

Solvents: Solvents can influence reaction kinetics by solvating reactants, transition states, and products differently. sciencepublishinggroup.com The rate of the Dakin-West reaction, for example, was found to be faster in dimethyl sulfoxide (B87167) (Me₂SO) compared to tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH₃CN). sciencepublishinggroup.com In the context of dihydrofurans, THF is a common solvent in many synthetic procedures. However, impurities in solvents can also have a dramatic effect. For instance, traces of 2,3-dihydrofuran (B140613), a potential precursor to THF, can act as a poison in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, significantly decreasing the reaction rate. This highlights the critical role of solvent purity in achieving reproducible kinetic results.

Chemical Reactivity and Derivatization of 3 Methyl 2 Phenyl 2,5 Dihydrofuran

Ring-Opening Reactions and Subsequent Transformations

The strained ether linkage and the presence of unsaturation make the 2,5-dihydrofuran (B41785) ring susceptible to cleavage under various conditions, providing a pathway to acyclic compounds or leading to the formation of new ring systems.

The electrophilic addition of halogens to the double bond of alkenes is a fundamental reaction in organic chemistry. In the case of 2,5-dihydrofurans, this reaction can initiate ring-opening. The reaction of an alkene with bromine (Br₂) typically proceeds through the formation of a cyclic bromonium ion intermediate. chemguide.co.ukmasterorganicchemistry.com This intermediate is then attacked by a nucleophile. In an inert solvent, the bromide ion attacks to give a vicinal dibromide. chemguide.co.ukyoutube.com

While specific studies on the electrophilic bromination of 3-methyl-2-phenyl-2,5-dihydrofuran leading to C(4)-C(5) bond cleavage are not extensively documented, the general mechanism of electrophilic addition to alkenes suggests that the double bond in the dihydrofuran ring would react with bromine to form a bromonium ion. Subsequent attack by a nucleophile or rearrangement could potentially lead to ring cleavage. For instance, cobalt-catalyzed ring-opening reactions of 2,5-dihydrofurans have been shown to proceed via a β-O elimination pathway, highlighting the susceptibility of the ring to open upon interaction with electrophilic species and catalysts. nih.gov

Dihydrofuran acetals can serve as precursors for benzannulation reactions, a process that involves the formation of a benzene (B151609) ring. Research has demonstrated that 5-(indolyl)-2,3-dihydrofuran acetals can undergo an intramolecular ring-opening benzannulation catalyzed by a Lewis acid. This reaction leads to the formation of 1-hydroxycarbazole-2-carboxylates in high yields. The proposed mechanism involves the hydrolysis of the acetal, followed by enolate isomerization, intramolecular attack of the π-system on the resulting oxonium ion, and subsequent elimination of an alcohol to yield the aromatic carbazole (B46965) core. While this specific example utilizes an indolyl-substituted dihydrofuran, the underlying principle of Lewis acid-promoted ring-opening and subsequent annulation is applicable to other substituted dihydrofurans, including phenyl-substituted variants.

Cycloaddition and Annulation Reactions Involving Dihydrofurans

The double bond in the 2,5-dihydrofuran ring can participate in various cycloaddition and annulation reactions, providing a powerful tool for the synthesis of complex polycyclic and spirocyclic compounds.

A notable reaction of dihydrofurans is their participation in formal [4+1] annulation reactions to generate spirocyclic systems. Specifically, the reaction of enones with diazooxindoles has been utilized to synthesize spiro[dihydrofuran-2,3'-oxindoles]. In one instance, a catalyst-free, highly diastereoselective formal [4+1] cycloaddition of [e]-fused 1H-pyrrole-2,3-diones (acting as the enone component) with diazooxindoles was developed. organic-chemistry.org This method provides a direct route to dihydrofurans spiro-annulated with an oxindole (B195798) moiety. organic-chemistry.org

Furthermore, multi-component cascade reactions involving α-diazo esters, water, isatins, and malononitrile (B47326) or ethyl cyanoacetate, catalyzed by copper(II) triflate, can produce spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives in good to excellent yields. nih.gov These reactions highlight the utility of the dihydrofuran scaffold in constructing medicinally relevant spirooxindole structures.

Table 1: Examples of Spiro[dihydrofuran-oxindole] Synthesis

| Dihydrofuran Precursor Type | Reagents | Catalyst | Product | Reference |

| [e]-fused 1H-pyrrole-2,3-dione | Diazooxindoles | None | Spiro[dihydrofuran-2,3'-oxindole] | organic-chemistry.org |

| α-diazo ester, water, isatin | Malononitrile/ethyl cyanoacetate | Cu(OTf)₂ | Spiro[2,3-dihydrofuran-3,3′-oxindole] | nih.gov |

The reaction of dihydrofurans with arylnitroso compounds can lead to a variety of products, including iminodihydrofurans and fulvene (B1219640) derivatives. While direct studies on 3-methyl-2-phenyl-2,5-dihydrofuran are limited, the reactivity of related furan (B31954) systems provides insight. For example, the reaction of nitrosocarbonyl compounds with 2,5-disubstituted furans at 0 °C can yield unstable furo nih.govrsc.orgnih.govdioxazines, which are formal adducts of the furan and the nitrosocarbonyl species. rsc.org These intermediates can then rearrange to other products.

In a related study, the reaction of densely functionalized cyclopentadienes with N,N-dimethyl-4-nitrosoaniline was shown to produce dihydrofuran and fulvene derivatives, with the product outcome being dependent on the reaction conditions. This suggests that the dihydrofuran ring system can be formed from reactions involving nitrosoarenes and that it may also react further to yield other complex structures.

Dihydrofurans can act as the two-atom component in [3+2] cycloaddition reactions to construct dihydrobenzofuran frameworks. A rhodium-catalyzed [3+2] annulation process between diazo compounds and 2,3-dihydrofurans has been reported to produce polycyclic 2,3-dihydrobenzofuran (B1216630) derivatives in moderate to high yields. rsc.orgnih.gov This reaction demonstrates the ability of the dihydrofuran double bond to participate in transition metal-catalyzed cycloadditions, providing a route to fused bicyclic systems. rsc.orgnih.gov

Table 2: Rhodium-Catalyzed [3+2] Annulation for Dihydrobenzofuran Synthesis

| Dihydrofuran Substrate | Diazo Compound | Catalyst | Product | Yield Range | Reference |

| 2,3-Dihydrofurans | Various diazo compounds | Rh₂(TPA)₄ | Polycyclic 2,3-dihydrobenzofurans | 34-85% | rsc.orgnih.gov |

Functionalization and Derivatization Strategies of the Dihydrofuran Core

The 2,5-dihydrofuran ring is a privileged structural motif that can be subjected to numerous transformations to introduce new functional groups and create more complex molecular architectures. These strategies include oxidation and reduction of the double bond, reactions involving the activated methyl group, the introduction of heteroatoms like selenium, and hydrogenation to the corresponding tetrahydrofuran (B95107) derivative.

Oxidation, Reduction, and Diverse Functionalization of Dihydrofurans

The dihydrofuran core can be functionalized through various reactions, including oxidation and reduction. Anodic oxidation of furans, for instance, has been shown to produce 2,5-dihydroxy-2,5-dihydrofurans. Similarly, electrochemical oxidation of 2,5-dihydrofuran in the presence of an alkanol can yield 2,5-dialkoxy-2,5-dihydrofurans researchgate.net. This process is notable as it avoids the use of harsh chemical oxidants and low temperatures often required in traditional methods researchgate.net.

Gold-catalyzed reactions have emerged as a mild and efficient method for creating functionalized 2,5-dihydrofurans. For example, gold(I) complexes can catalyze the stereoselective rearrangement of butynediol monobenzoates to form a variety of substituted 2,5-dihydrofurans under mild conditions researchgate.netaminer.org. These functionalized dihydrofurans serve as versatile intermediates for further synthetic modifications researchgate.netaminer.org.

The double bond within the dihydrofuran ring is also reactive. For instance, ring-closing metathesis (RCM) is a powerful tool for the synthesis of dihydrofurans and other oxacycles, utilizing functional group-tolerant ruthenium catalysts rsc.org. Furthermore, methods exist for the asymmetric synthesis of 2,3-dihydrofurans through organocatalytic domino Michael-SN2 reactions, yielding enantiomerically enriched products that are valuable chiral building blocks metu.edu.tr.

Table 1: Selected Functionalization Reactions of the Dihydrofuran Core

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Electrochemical Oxidation | Alkanol (e.g., Methanol) | 2,5-Dialkoxy-2,5-dihydrofuran | researchgate.net |

| Gold-Catalyzed Rearrangement | (Ph₃P)AuNTf₂ | Substituted 2,5-dihydrofuran | researchgate.netaminer.org |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs Catalysts | Substituted Dihydrofuran | rsc.org |

| Anodic Oxidation | Electrochemical Cell | 2,5-Dihydroxy-2,5-dihydrofuran | nih.gov |

| Asymmetric Domino Reaction | Quinine-Squaramide Organocatalyst | Enantioenriched 2,3-dihydrofuran (B140613) | metu.edu.tr |

Reactivity of Activated Methyl Groups in Substituted Dihydrofurans

The methyl group at the C3 position of 3-methyl-2-phenyl-2,5-dihydrofuran is allylic and benzylic in nature, rendering it susceptible to a variety of reactions. While direct studies on this specific compound are limited, the reactivity can be inferred from analogous systems. For instance, methyl groups on aromatic rings can be oxidized. The use of Jones' reagent has been shown to oxidize an aromatic methyl group to a methoxy (B1213986) substituent in certain 4-arylpiperidines rsc.org.

The atmospheric oxidation of methyl-substituted furans initiated by hydroxyl radicals has been studied, indicating that reactions can lead to the formation of various oxygenated products researchgate.netnih.gov. Although these are gas-phase reactions, they highlight the potential reactivity of the methyl group towards radical-based oxidation.

Another common reaction for activated methyl groups is free-radical halogenation. In methylbenzene, the methyl group can undergo substitution with chlorine or bromine in the presence of UV light, proceeding via a free-radical mechanism youtube.com. This type of reaction, which occurs on the side chain rather than the aromatic ring, could potentially be applied to halogenate the methyl group of 3-methyl-2-phenyl-2,5-dihydrofuran, providing a handle for further functionalization youtube.com. The selective transformation of methyl groups in complex molecules, often initiated by C-H bond functionalization and oxidation, can allow the methyl carbon to be substituted, eliminated, or integrated into the molecular skeleton escholarship.org.

Introduction of Selanyl (B1231334) Groups onto the Dihydrofuran Ring

Organoselenium compounds are valuable synthetic intermediates, and methods exist for the introduction of selanyl groups onto heterocyclic scaffolds. Electrophilic selenium reagents are key to these transformations wiley-vch.de. One prominent strategy is selenium-induced electrophilic cyclization. For example, poly-substituted dihydrofurans can be synthesized via a solid-phase method involving selenium-induced intramolecular electrophilic cyclization aminer.org.

More specifically, the reaction of diorganyl diselenides with an oxidizing agent can generate an electrophilic selenium species in situ, which then participates in the cyclization. A metal-free procedure for synthesizing 3-selanyl-benzo[b]furans uses SelectFluor® to activate diphenyl diselenide, which then reacts with 2-alkynylphenols or anisoles to yield the cyclized, selenylated product nih.gov. A similar strategy employs an I₂/TBHP oxidant system for the selenocyclization of 2-allylphenols to give 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans researchgate.net. These methods demonstrate the feasibility of constructing dihydrofuran rings that incorporate a selenium moiety, often with high regioselectivity researchgate.netnih.gov. The reaction of selenium dihalides with alkenes proceeds via stereospecific anti-addition, forming a seleniranium ion intermediate that is opened by a nucleophile nih.gov. This fundamental reactivity underpins many selenofunctionalization reactions.

Hydrogenation to Tetrahydrofuran Derivatives

The carbon-carbon double bond in the 2,5-dihydrofuran ring can be readily reduced via catalytic hydrogenation to afford the corresponding saturated tetrahydrofuran derivative. This transformation is a common and efficient method for converting dihydrofurans into their tetrahydrofuran counterparts.

A variety of catalysts are effective for this purpose. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of functionalized 2,5-dihydrofurans, leading to the diastereoselective formation of the tetrahydrofuran product in high yield researchgate.netaminer.org. Industrial-scale processes may utilize a Pd/Al₂O₃ catalyst to hydrogenate 2,5-dihydrofuran to tetrahydrofuran in nearly quantitative yield wiley-vch.de. The direct conversion of furfural (B47365) to 2-methyltetrahydrofuran (B130290) (2-MTHF) has been achieved using bimetallic catalysts, such as Cu-Pd supported on HY zeolite, highlighting a pathway where a furan ring is hydrogenated to a tetrahydrofuran ring youtube.com.

Table 2: Catalytic Systems for the Hydrogenation of Dihydrofurans

| Catalyst | Substrate Type | Product | Yield | Reference |

|---|---|---|---|---|

| 10% Pd/C | Functionalized 2,5-dihydrofuran | Tetrahydrofuran derivative | 91% | researchgate.netaminer.org |

| Pd/Al₂O₃ | 2,5-dihydrofuran | Tetrahydrofuran | Quantitative | wiley-vch.de |

| Cu-Pd/HY | Furfural | 2-Methyltetrahydrofuran | 83.1% | youtube.com |

| Rh/HZSM-5 | 2,5-Diformylfuran Dioxime | 2,5-Bis(aminomethyl)furan* | 94.1% | organic-chemistry.org |

| Ir/SiO₂ | 5-Hydroxymethylfurfural (B1680220) | 2,5-Furandimethanol* | 97% Conversion | nih.gov |

Note: These examples involve hydrogenation of furan rings, which is analogous to dihydrofuran hydrogenation.

Photochemical and Acid-Catalyzed Rearrangement Processes

Phenyl-substituted dihydrofurans are susceptible to rearrangement reactions when subjected to photochemical energy or acidic conditions. These processes can lead to significant structural reorganization, yielding isomeric products.

Photoisomerization and Acid-Catalyzed Rearrangements of Phenylated Dihydrofurans

Photoisomerization is a process where light induces a change in the isomeric form of a molecule metu.edu.tr. Phenylated dihydrofurans have been shown to undergo novel photochemical rearrangements researchgate.net. These reactions can involve phenyl group migration. For instance, investigations into the photochemistry of certain phenylated dihydrofurans have revealed a 5- to 2-phenyl group migration researchgate.net.

In addition to photochemical processes, these compounds are also reactive under acid catalysis researchgate.netfrontiersin.org. Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to produce functionalized 1-hydroxycarbazoles nih.govacs.org. This process involves dihydrofuran ring opening, enolate isomerization, and intramolecular attack followed by elimination nih.gov. Similarly, cyclobutanones derived from cycloaddition reactions with dihydrofuran can be rearranged under acidic conditions to form polycyclic aromatic dihydrofurans nih.gov. These rearrangements highlight the utility of the dihydrofuran scaffold as a precursor to more complex aromatic and heterocyclic systems.

Di-π-methane Rearrangements of Furanone Derivatives

The di-π-methane rearrangement is a photochemical reaction that typically involves molecules containing two π-systems separated by a saturated, sp³-hybridized carbon atom. wikipedia.orgscribd.com This structural motif is present in 3-methyl-2-phenyl-2,5-dihydrofuran, where the phenyl group and the double bond of the dihydrofuran ring are the two π-systems, separated by the C2 carbon of the furan ring. The rearrangement proceeds via a triplet excited state and leads to the formation of a vinyl- or aryl-substituted cyclopropane (B1198618). scribd.com

While specific studies on the di-π-methane rearrangement of 3-methyl-2-phenyl-2,5-dihydrofuran are not extensively documented in the reviewed literature, the general mechanism can be applied to predict its photochemical behavior. The reaction is initiated by the absorption of light, which excites the molecule to a singlet state, followed by intersystem crossing to a more stable triplet state. wikipedia.org This triplet diradical then undergoes a series of bond reorganizations to form a cyclopropyl (B3062369) ring.

For furanone derivatives, the di-π-methane rearrangement has been noted as a significant photochemical transformation. acs.org The presence of a phenyl substituent can influence the regioselectivity of the rearrangement, favoring pathways that maintain the resonance stabilization of the phenyl group in the intermediate diradical species. wikipedia.org In the case of 3-methyl-2-phenyl-2,5-dihydrofuran, the rearrangement would likely involve the interaction of the excited phenyl ring and the double bond of the dihydrofuran ring, leading to the formation of a complex polycyclic structure.

Surface Chemistry and Catalytic Interactions of Dihydrofurans

The interaction of dihydrofurans with metal surfaces is of significant interest in heterogeneous catalysis, particularly for processes such as selective hydrogenation and biomass conversion. The reactivity of these molecules is highly dependent on their adsorption geometry and the electronic interactions with the metal surface.

Adsorption and Reactivity of Dihydrofurans on Metal Surfaces (e.g., Pd(111))

Studies on the adsorption and reactivity of dihydrofuran isomers, specifically 2,3-dihydrofuran and 2,5-dihydrofuran, on a Palladium(111) surface provide valuable insights into the behavior of 3-methyl-2-phenyl-2,5-dihydrofuran. At low temperatures (below 170 K), both 2,3- and 2,5-dihydrofuran adsorb onto the Pd(111) surface primarily through their olefinic (C=C) functional groups. nih.govacs.org

Upon heating, both isomers undergo dehydrogenation by approximately 248 K, leading to the formation of furan. nih.govacs.org This furan-producing intermediate can further decompose to form smaller hydrocarbon fragments (C₃Hₓ) and carbon monoxide (CO). nih.govacs.org At higher temperatures, around 520 K, C-C coupling reactions can occur, resulting in the formation and desorption of benzene. nih.govacs.org

The following table summarizes the key reaction pathways and corresponding temperatures for dihydrofurans on a Pd(111) surface.

| Reactant | Temperature (K) | Major Products | Reaction Pathway |

| 2,5-Dihydrofuran | < 170 | Adsorbed 2,5-DHF | Adsorption via C=C bond |

| ~248 | Furan-producing intermediate | Dehydrogenation | |

| ~320 | Furan | Dehydrogenation | |

| > 300 | Furan | Reaction-limited desorption | |

| ~520 | Benzene, CO, C₃Hₓ | Decomposition and C-C coupling | |

| 2,3-Dihydrofuran | < 170 | Adsorbed 2,3-DHF | Adsorption via C=C bond |

| ~248 | Furan-producing intermediate | Dehydrogenation | |

| ~330 | Tetrahydrofuran | Hydrogenation | |

| > 300 | Furan | Reaction-limited desorption | |

| ~520 | Benzene, CO, C₃Hₓ | Decomposition and C-C coupling |

Data sourced from studies on 2,3- and 2,5-dihydrofuran on Pd(111). nih.govacs.org

Influence of C=C Position on Reactivity in Heterogeneous Catalysis

The position of the carbon-carbon double bond within the dihydrofuran ring significantly influences its reactivity on a metal surface. A key difference observed between 2,3-dihydrofuran and 2,5-dihydrofuran on Pd(111) is their propensity for hydrogenation versus dehydrogenation. nih.govacs.orgacs.org

2,5-Dihydrofuran is more inclined to undergo dehydrogenation to form furan, with an additional low-temperature dehydrogenation channel observed at approximately 320 K. nih.govacs.org In contrast, 2,3-dihydrofuran can be hydrogenated to produce tetrahydrofuran at around 330 K. nih.govacs.org This difference highlights the critical role of the olefinic bond's position relative to the ether oxygen in determining the dominant reaction pathway. The proximity of the double bond to the oxygen atom in 2,3-dihydrofuran appears to facilitate a hydrogenation pathway, whereas the more isolated double bond in 2,5-dihydrofuran favors dehydrogenation.

This understanding is crucial for designing selective catalysts for either hydrogenation or dehydrogenation of substituted dihydrofurans like 3-methyl-2-phenyl-2,5-dihydrofuran. The presence of the methyl and phenyl substituents would likely introduce steric and electronic effects that could further modulate the adsorption geometry and reactivity, but the fundamental influence of the C=C bond position is expected to remain a key factor.

Spectroscopic Characterization and Structural Elucidation Methodologies for 3 Methyl 2 Phenyl 2,5 Dihydrofuran Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including dihydrofuran derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural assignment of dihydrofurans. scienceopen.comscielo.br The chemical shifts (δ) in ¹H NMR spectra provide information about the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons. For instance, in dihydrobenzofuran neolignans, the analysis of ¹H NMR spectra, in conjunction with techniques like gCOSY and J-resolved spectroscopy, has enabled the measurement of most homonuclear hydrogen coupling constants, which is crucial for confirming the spin systems within the molecule. scielo.brresearchgate.net

Similarly, ¹³C NMR spectroscopy provides a spectrum of the carbon framework of the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of its substituents. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. scielo.br For complex structures, two-dimensional NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Coherence (HMBC) are employed to establish direct and long-range correlations between protons and carbons, respectively, leading to an unequivocal assignment of all NMR signals. scienceopen.comscielo.br

Table 1: Representative ¹H and ¹³C NMR Data for Dihydrofuran Analogs

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| (±)-trans-dehydrodicoumarate dimethyl ester | CDCl₃ | ¹H | 7.66 | d | 8.8 |

| ¹H | 7.55 | dd | 8.8, 2.2 | ||

| ¹H | 6.09 | d | 7.3 | ||

| ¹³C | 170.9 | - | - | ||

| ¹³C | 167.9 | - | - | ||

| ¹³C | 52.9 | - | - | ||

| (±)-trans-dehydrodiferulate dimethyl ester | Acetone-d₆ | ¹H | 7.6-7.7 | m | - |

| ¹H | 6.91 | m | - |

This table presents a generalized representation of NMR data for dihydrofuran neolignan analogs as specific data for "3-Methyl-2-phenyl-2,5-dihydrofuran" was not available in the search results. Data is illustrative of the types of information obtained from ¹H and ¹³C NMR experiments. researchgate.net

The determination of the relative stereochemistry of substituents on the dihydrofuran ring is a critical aspect of structural elucidation. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that probes the spatial proximity of protons. scienceopen.com The observation of a cross-peak between two protons in a NOESY spectrum indicates that they are close to each other in space, typically within 5 Å.

This information is invaluable for distinguishing between cis and trans isomers of substituted dihydrofurans. For example, in the analysis of dihydrobenzofuran neolignans, NOESY experiments have been instrumental in establishing the trans configuration of substituents at C7 and C8 by observing key nuclear Overhauser effect correlations. researchgate.net The presence or absence of specific NOE cross-peaks allows for the unambiguous assignment of the relative stereochemistry, which is often difficult to determine from coupling constants alone, as J values can sometimes be misleading due to a variety of possible dihedral angles. researchgate.net

Beyond static structural elucidation, advanced NMR techniques can provide dynamic and mechanistic information about chemical reactions involving dihydrofurans. nih.gov Techniques like time-domain NMR (TD-NMR) and pulsed-field gradient (PFG) NMR can be used to study molecular motion and diffusion, offering insights into reaction kinetics and mechanisms in real-time. nih.gov

For instance, ultrafast multidimensional NMR acquisition techniques have been applied to study the mechanistic details of organic reactions. nih.gov While not specifically documented for "3-Methyl-2-phenyl-2,5-dihydrofuran," these methods could be employed to investigate its formation, isomerization, or subsequent reactions. By monitoring the evolution of NMR signals over the course of a reaction, it is possible to identify intermediates, determine rate constants, and elucidate the reaction pathway. This level of mechanistic detail is crucial for optimizing reaction conditions and understanding the fundamental reactivity of dihydrofuran systems.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. chemrxiv.org This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical step in the identification of a new or unknown compound. For dihydrofuran analogs, HRMS is used to confirm the molecular formula calculated from the presumed structure. ijpsm.com By comparing the experimentally measured accurate mass to the theoretical mass of the proposed formula, a high degree of confidence in the compound's identity can be achieved.

Table 2: HRMS Data for a Hypothetical Dihydrofuran Analog

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |

| [M+H]⁺ | 175.0753 | 175.0750 | -1.7 | C₁₁H₁₁O₂ |

| [M+Na]⁺ | 197.0573 | 197.0571 | -1.0 | C₁₁H₁₀NaO₂ |

This table is illustrative and demonstrates the type of data obtained from an HRMS experiment. The molecular formula corresponds to a plausible dihydrofuran derivative.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, including many dihydrofuran derivatives. nih.gov ESI-MS is routinely used to verify the molecular weight of a compound by observing the molecular ion peak, which often corresponds to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. uab.edu

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for elucidating the structure of organic compounds like 3-Methyl-2-phenyl-2,5-dihydrofuran by analyzing their fragmentation patterns upon electron impact. In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation into a series of characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For dihydrofuran derivatives, the fragmentation is influenced by the substituents on the ring. In the case of 2,5-dimethylfuran (B142691), electron impact ionization leads to the formation of a parent ion (C₆H₈O⁺) and four major fragment ions: C₆H₇O⁺, C₅H₅O⁺, C₂H₃O⁺, and C₄H₅⁺. aip.org The formation of these fragments occurs through specific pathways; for instance, at lower energies, C₅H₅O⁺ and C₆H₇O⁺ are produced, while at higher energies, C₄H₅⁺ and C₂H₃O⁺ become significant. aip.org Studies on substituted furans have proposed that the parent ion undergoes fragmentation to form ions like C₆H₇O⁺ and C₅H₅O⁺, with the latter potentially dissociating further. aip.org Another study suggested that for 2,5-dimethylfuran, the C₂H₃O⁺ ion is formed from the dissociation of C₆H₇O⁺ rather than directly from the parent ion. aip.org

The fragmentation of tetrahydrofuran (B95107) (THF), a related saturated furan (B31954), shows the most abundant cation at m/z 42. researchgate.net While not identical, the study of such analogs provides insight into the general fragmentation behavior of the furan ring system. The mass spectrum of 2,5-dihydrofuran (B41785) itself shows a molecular weight of 70.0898 g/mol . nist.govnist.gov

For 3-Methyl-2-phenyl-2,5-dihydrofuran, the presence of the methyl and phenyl groups would introduce additional and more complex fragmentation pathways. The phenyl group can stabilize adjacent carbocations, influencing the cleavage of the dihydrofuran ring. The loss of the methyl group (a neutral loss of 15 u) or fragments from the phenyl ring would be expected. The fragmentation pattern would likely involve cleavage of the C-O bonds and rearrangement of the dihydrofuran ring, guided by the stability of the resulting fragments.

Table 1: Predicted Major Fragmentation Ions for 3-Methyl-2-phenyl-2,5-dihydrofuran in EIMS

| Ion | Possible Structure/Fragment Lost |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-C₆H₅]⁺ | Loss of a phenyl radical |

| [C₆H₅CO]⁺ | Benzoyl cation |

| [C₄H₅O]⁺ | Fragment from dihydrofuran ring cleavage |

Metabolic Profiling Methodologies for Dihydrofuran Derivatives via HPLC-MS

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool for the metabolic profiling of dihydrofuran derivatives. nih.gov This technique allows for the separation, detection, and identification of metabolites in complex biological matrices like urine, plasma, and bile. nih.gov The successful application of HPLC-MS for metabolite profiling hinges on optimizing both the chromatographic separation and the mass spectrometric detection. nih.gov

The metabolism of furan, the aromatic precursor to dihydrofurans, has been extensively studied and provides a model for understanding the metabolic fate of its derivatives. Furan is metabolized by cytochrome P450 enzymes to a reactive intermediate, cis-2-butene-1,4-dial (BDA). nih.govresearchgate.net This reactive dialdehyde (B1249045) can then form adducts with cellular nucleophiles such as glutathione (B108866) (GSH) and the amino groups of amino acids like lysine (B10760008). nih.govacs.org

Metabolic profiling studies in rats have identified several urinary biomarkers of furan exposure. acs.orgnih.gov These biomarkers are often conjugates of the reactive furan metabolite. For example, MS/MS analysis can identify glutathione conjugates by a characteristic neutral loss of 129 u (for mercapturates) and adducts with lysine by a neutral loss of 171 u (for N-acetyl-l-lysine). acs.orgnih.gov

Methodology: A typical HPLC-MS methodology for metabolic profiling of furan derivatives involves:

Sample Preparation: This may involve simple dilution or more complex solid-phase or liquid-liquid extraction to concentrate metabolites and remove interfering endogenous compounds. nih.gov

Chromatographic Separation: A reversed-phase HPLC column is commonly used to separate the metabolites based on their polarity.

Mass Spectrometric Detection: A high-resolution mass spectrometer, such as an Orbitrap or a linear ion trap, is used for detection. acs.orgmdpi.com Data is often acquired in a full scan mode to detect all ions, combined with data-dependent fragmentation scans (MS/MS) to obtain structural information on potential metabolites. acs.org

Data Analysis: Sophisticated software tools like SIRIUS can be used to analyze the MS and MS/MS data to determine the molecular formulas and elucidate the structures of the metabolites. mdpi.com

For 3-Methyl-2-phenyl-2,5-dihydrofuran, metabolic profiling would likely reveal a suite of metabolites formed through oxidation of the dihydrofuran ring, the methyl group, and the phenyl ring, followed by conjugation reactions.

Table 2: Potential Metabolites of 3-Methyl-2-phenyl-2,5-dihydrofuran Detectable by HPLC-MS

| Metabolite Type | Potential Modification | Detection Method |

| Phase I | Hydroxylation of the phenyl ring | HPLC-MS/MS |

| Phase I | Oxidation of the methyl group | HPLC-MS/MS |

| Phase I | Opening of the dihydrofuran ring | HPLC-MS/MS |

| Phase II | Glucuronide conjugates | HPLC-MS/MS |

| Phase II | Sulfate conjugates | HPLC-MS/MS |

| Phase II | Glutathione conjugates | HPLC-MS/MS |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz

For a 3-Methyl-2-phenyl-2,5-dihydrofuran analog, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The C-O-C stretching vibration of the dihydrofuran ether linkage is a key feature. In related cyclic ethers like tetrahydrofuran, these bands are prominent. udayton.edu The presence of the phenyl group would give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring usually appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz

The double bond within the 2,5-dihydrofuran ring (C=C) would show a stretching vibration around 1680-1640 cm⁻¹. vscht.cz The vinylic C-H bond associated with this double bond would have a stretching frequency slightly above 3000 cm⁻¹. vscht.cz The aliphatic C-H bonds of the methyl group and the saturated part of the dihydrofuran ring would exhibit stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 3-Methyl-2-phenyl-2,5-dihydrofuran Analogs

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Vinylic C=C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=C (in ring) | Stretch | 1680-1640 |

| Aromatic C=C | Stretch | 1600-1585 and 1500-1400 |

| C-O-C (ether) | Stretch | ~1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophores in 3-Methyl-2-phenyl-2,5-dihydrofuran are the phenyl group and the double bond within the dihydrofuran ring.

The phenyl group is a strong chromophore that typically exhibits a primary absorption band (π → π* transition) around 204 nm and a secondary, less intense band (also π → π*) around 254 nm. The presence of the dihydrofuran ring as a substituent on the phenyl ring can cause a slight shift in these absorption maxima.

Theoretical studies on furan and its derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that the electronic absorption spectra are characterized by π → π* transitions. globalresearchonline.net For furan, 2-methylfuran (B129897), and 2,5-dimethylfuran, a single peak is observed in the UV spectrum in both gas phase and ethanol (B145695) solvent. globalresearchonline.net

The conjugation between the phenyl ring and the double bond of the dihydrofuran ring in 3-phenyl-2,5-dihydrofuran would likely lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to benzene (B151609) or non-conjugated dihydrofurans. This is because conjugation extends the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Experimental and predicted UV/Vis spectra for a related 3-phenyl-1,2,4-triazole derivative showed a broad absorption band around 250 nm, attributed to the HOMO-LUMO electronic transition. mdpi.com

Table 4: Expected UV-Vis Absorption for 3-Methyl-2-phenyl-2,5-dihydrofuran

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring | π → π | ~204 (E-band) |

| Phenyl Ring | π → π | ~254 (B-band) |

| Conjugated System | π → π* | > 254 |

X-ray Crystallography for Solid-State Structure Determination

For analogs of 3-Methyl-2-phenyl-2,5-dihydrofuran, X-ray crystallography would reveal the planarity of the dihydrofuran ring, the orientation of the methyl and phenyl substituents, and the intermolecular interactions that dictate the crystal packing. Studies on phenyl-substituted heterocyclic compounds have shown that subtle changes in substituents can lead to significantly different crystal packing arrangements. rsc.org These packing effects are often dominated by edge-to-face π-stacking interactions and, where applicable, hydrogen bonding. rsc.org

In the crystal structure of 2,5-bis-(diphenylphosphanyl)furan, weak C-H···π interactions link neighboring molecules into supramolecular chains. nih.gov For phenyl-substituted diketopyrrolopyrrole derivatives, the twist between the core and the phenyl units can result from stabilizing edge-to-face interactions. rsc.org In a study of 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives, the seven-membered ring was found to adopt a boat or twisted-boat conformation, with the phenyl substituent occupying either an axial or an equatorial position depending on the specific stereoisomer. mdpi.com

For 3-Methyl-2-phenyl-2,5-dihydrofuran, a single crystal X-ray diffraction study would provide precise data on:

The conformation of the 2,5-dihydrofuran ring (e.g., envelope or twisted).

The dihedral angle between the plane of the phenyl ring and the dihydrofuran ring.

The bond lengths and angles of all atoms in the molecule.

The nature of intermolecular forces, such as van der Waals forces or potential C-H···π interactions, which govern the crystal lattice.

Computational Chemistry and Theoretical Studies on 3 Methyl 2 Phenyl 2,5 Dihydrofuran Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including substituted dihydrofurans. DFT calculations are instrumental in determining optimized geometries, electronic properties, and spectroscopic parameters.

Geometric Optimization and Conformational Analysis of Dihydrofuran Structures

The first step in the computational study of a molecule like 3-Methyl-2-phenyl-2,5-dihydrofuran is to determine its most stable three-dimensional structure. Geometric optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry of the molecule. For flexible molecules, this involves a conformational analysis to identify the various possible conformers and their relative energies.

The 2,5-dihydrofuran (B41785) ring is not perfectly planar and can adopt a slightly puckered or twisted conformation. acs.orgacs.org The introduction of substituents, such as the methyl group at the 3-position and the phenyl group at the 2-position, creates multiple possible low-energy conformations. These differ in the relative orientation of the substituents with respect to the dihydrofuran ring (e.g., pseudo-axial vs. pseudo-equatorial). DFT calculations can accurately predict the geometries and relative stabilities of these conformers. Studies on similar dihydrofuranyl systems have used DFT to determine bond lengths and angles that are in good agreement with experimental data from methods like X-ray crystallography. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Substituted Dihydrofuran Ring This table presents typical bond length and angle values for a dihydrofuran ring optimized using DFT methods, based on data for analogous structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C | ~1.34 Å |

| C-C | ~1.51 Å | |

| C-O | ~1.43 Å | |

| Bond Angle | C-O-C | ~109° |

| O-C-C | ~107° | |

| C-C=C | ~112° |

Electronic Structure Analysis, including Frontier Molecular Orbitals and Regioselectivity

Understanding the electronic structure of 3-Methyl-2-phenyl-2,5-dihydrofuran is key to predicting its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. A critical aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

According to FMO theory, the interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.orgtaylorandfrancis.com The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are indicators of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO on the molecule indicate the likely sites for nucleophilic and electrophilic attack, respectively.

For 3-Methyl-2-phenyl-2,5-dihydrofuran, the phenyl and methyl substituents influence the energy and spatial distribution of these orbitals. This, in turn, dictates the regioselectivity of its reactions, for instance, in cycloaddition reactions where the dihydrofuran can act as the dienophile. nih.govnih.gov Computational studies on similar systems show that electron-donating or -withdrawing groups significantly alter the FMOs, thereby controlling which of several possible regioisomers is formed. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Furan (B31954) and Substituted Derivatives This table shows representative HOMO, LUMO, and energy gap values calculated via DFT for related furan systems to illustrate electronic effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Furan | -6.4 | 1.8 | 8.2 |

| 2-Methylfuran (B129897) | -6.2 | 1.9 | 8.1 |

| 2-Methoxyfuran | -5.8 | 2.1 | 7.9 |

Prediction and Correlation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification. researchgate.net By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and comparing them with experimental spectra, chemists can confirm the structure of a synthesized compound. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is one of the most reliable approaches for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For 3-Methyl-2-phenyl-2,5-dihydrofuran, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. Comparing these predicted values to an experimental NMR spectrum helps in assigning the signals and confirming the proposed structure, including its stereochemistry. The accuracy of these predictions has improved significantly, with modern DFT methods often achieving mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C shifts relative to experimental values for small organic molecules. nih.govresearchgate.net

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (δ, ppm) for a Dihydrofuran System This table illustrates the typical correlation between DFT-calculated (GIAO) and experimental NMR chemical shifts for a model dihydrofuran structure.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| H (on C=C) | 5.95 | 5.85 | 0.10 |

| H (on C-Ph) | 5.10 | 5.02 | 0.08 |

| H (CH₂) | 4.65 | 4.58 | 0.07 |

| H (CH₃) | 1.75 | 1.69 | 0.06 |

| C (on C=C) | 128.5 | 127.8 | 0.7 |

| C (on C-Ph) | 89.2 | 88.5 | 0.7 |

| C (CH₂) | 75.4 | 74.9 | 0.5 |

| C (CH₃) | 20.1 | 19.6 | 0.5 |

Mechanistic Pathway Elucidation via Computational Modeling

Beyond static properties, computational chemistry is essential for mapping the entire course of a chemical reaction. By modeling the transformation from reactants to products, researchers can elucidate complex reaction mechanisms, identify transient intermediates, and understand the factors that control reaction rates and outcomes.

Transition State Characterization and Activation Barrier Calculations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or activation barrier, which determines the reaction rate. Locating the precise geometry of the TS and calculating its energy is a central goal of mechanistic studies. researchgate.net

For reactions involving 3-Methyl-2-phenyl-2,5-dihydrofuran, such as cycloadditions, ring-opening, or rearrangements, computational models can identify the transition state structures. nih.govacs.org These calculations can distinguish between different possible mechanistic pathways, for example, a concerted pathway (where bonds are broken and formed in a single step) versus a stepwise pathway (which involves one or more intermediates). pku.edu.cnrsc.org The pathway with the lowest calculated activation barrier is predicted to be the most favorable one. Such insights are invaluable for optimizing reaction conditions and predicting product distributions. nih.gov

Table 4: Example of Calculated Activation Energies for Competing Reaction Pathways This table provides an illustrative comparison of activation barriers for different potential mechanisms in a hypothetical reaction of a dihydrofuran.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Pathway A | Concerted [3+2] Cycloaddition | 25.5 |

| Pathway B | Stepwise, via Zwitterionic Intermediate | 21.7 |

| Pathway C | Stepwise, via Radical Intermediate | 35.2 |

Potential Energy Surface Mapping for Dihydrofuran Reactions

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. rsc.orgyoutube.com By mapping the PES, chemists can visualize the entire landscape of a reaction, including valleys corresponding to stable reactants, products, and intermediates, and saddle points corresponding to transition states. researchgate.netsmu.edu

For a reaction of 3-Methyl-2-phenyl-2,5-dihydrofuran, the PES would illustrate the lowest-energy path connecting reactants and products, known as the reaction coordinate. researchgate.net This provides a comprehensive picture of the reaction mechanism. smu.edu For example, in a complex reaction with multiple possible outcomes, the PES can reveal why one product is formed preferentially over others by showing the relative heights of the energy barriers leading to each product. Computational techniques allow for the detailed exploration of these surfaces, providing a fundamental understanding of the dynamics and selectivity of chemical transformations involving dihydrofuran systems. youtube.com

Studies of Biradical and Other Reactive Intermediates

The electronic structure of 3-Methyl-2-phenyl-2,5-dihydrofuran, featuring a phenyl ring and a dihydrofuran moiety, suggests the potential for rich and complex photochemistry. Theoretical studies on similar systems, such as furans and other unsaturated heterocyclic compounds, often point to the involvement of biradical species and other reactive intermediates in their photochemical transformations. nih.gov

For instance, theoretical investigations into the photoisomerization reactions of 2-methylfuran have shown that upon photoexcitation, the molecule can undergo intersystem crossing to a triplet state. nih.gov This triplet state is a precursor to various reaction pathways, including dissociation and rearrangement, which proceed through intermediates that have biradical character. nih.gov While direct computational studies on the photochemistry of 3-Methyl-2-phenyl-2,5-dihydrofuran are not extensively documented, analogies can be drawn from the study of related aromatic and unsaturated systems.

The photochemical ring-opening of dihydrofurans can be hypothesized to proceed via a biradical intermediate. Upon absorption of light, the molecule could be promoted to an excited singlet or triplet state. Subsequent cleavage of the C-O bond or the C-C bond adjacent to the oxygen atom within the dihydrofuran ring would lead to the formation of a diradical species. The stability and subsequent reaction pathways of such an intermediate would be heavily influenced by the substituents. In the case of 3-Methyl-2-phenyl-2,5-dihydrofuran, the phenyl group would be expected to play a significant role in stabilizing a radical center at the C2 position through resonance.

Computational methods such as Complete Active Space Self-Consistent Field (CASSCF) and multireference second-order perturbation theory (CASPT2) are powerful tools for investigating the potential energy surfaces of such photochemical reactions and for characterizing the electronic nature and geometry of transient species like biradicals. nih.govnih.gov These methods can elucidate the mechanistic pathways, including the identification of transition states and conical intersections that govern the fate of the excited molecule. Theoretical studies on the photochemistry of 2-butenedial, for example, have successfully mapped out the reaction mechanism involving ketene-enol intermediates. nih.gov

Table 1: Hypothetical Biradical Intermediates in the Photochemistry of 3-Methyl-2-phenyl-2,5-dihydrofuran

| Intermediate Type | Description | Potential Formation Pathway |

| 1,4-Biradical | Radical centers at C2 and C5. | Homolytic cleavage of the C2-O bond and C5-O bond. |

| 1,3-Biradical | Radical centers at C2 and C4. | Photochemical rearrangement following initial bond cleavage. |

| Vinyl-oxy Biradical | Radical character on the oxygen and the vinyl group. | Cleavage of the C2-O bond. |

It is important to note that these are hypothesized intermediates based on the known reactivity of similar compounds, and their actual involvement in the photochemistry of 3-Methyl-2-phenyl-2,5-dihydrofuran would require dedicated computational investigation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic behavior of molecules, providing insights into their conformational flexibility, interactions with solvents, and potential binding modes with biological macromolecules. mdpi.comunibo.ituu.nl For a molecule like 3-Methyl-2-phenyl-2,5-dihydrofuran, MD simulations can be employed to understand its structural dynamics in various environments.

In the context of drug discovery and development, MD simulations are routinely used to study the behavior of small molecules in solution and their interactions with protein targets. mdpi.comunibo.ituu.nlnih.gov A typical MD simulation protocol for 3-Methyl-2-phenyl-2,5-dihydrofuran would involve the following steps:

System Setup: The 3D structure of the molecule is placed in a simulation box, typically filled with a chosen solvent, such as water, to mimic physiological conditions.

Force Field Application: A classical force field (e.g., AMBER, CHARMM, GROMOS) is assigned to describe the potential energy of the system as a function of its atomic coordinates.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state.

Production Run: A long simulation is run to collect trajectories of the atoms over time.

Analysis: The trajectories are analyzed to extract various properties, such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvent organization, and conformational analysis to identify preferred shapes of the molecule.

Table 2: Potential Applications of Molecular Dynamics Simulations for 3-Methyl-2-phenyl-2,5-dihydrofuran

| Simulation Type | Objective | Key Observables |

| Solvation Study | To understand the interaction of the molecule with solvent molecules. | Radial distribution functions, hydrogen bonding analysis. |

| Conformational Analysis | To identify the most stable conformations and the flexibility of the molecule. | Dihedral angle distributions, RMSD, cluster analysis. |

| Protein-Ligand Docking Refinement | To refine the binding pose of the molecule in a protein active site. | Binding free energy calculations, interaction energy analysis. |

The insights gained from MD simulations can guide the design of analogues with improved properties, such as enhanced solubility or better binding affinity to a target protein. mdpi.comunibo.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydrofuran Analogues in Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.commdpi.com This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.gov

For a series of dihydrofuran analogues, including 3-Methyl-2-phenyl-2,5-dihydrofuran, a QSAR study could be conducted to understand the structural requirements for a specific biological activity, for example, antifungal activity, which has been reported for some furan derivatives. japsonline.comnih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of dihydrofuran analogues with their experimentally measured biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. japsonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR study on antifungal dihydrofuran analogues might reveal the importance of certain structural features. For instance, the model could indicate that the presence of a bulky hydrophobic group at the 2-position (like the phenyl group) and a small alkyl group at the 3-position are beneficial for activity.

Table 3: Example of Descriptors and Their Potential Influence in a QSAR Model for Antifungal Dihydrofuran Analogues

| Descriptor Class | Example Descriptor | Potential Correlation with Antifungal Activity |

| Topological | Balaban J index | Could correlate with molecular branching and compactness, potentially affecting binding. japsonline.com |

| Electronic | Dipole moment | May influence interactions with polar residues in a target enzyme. |

| Steric | Molecular volume | Can be related to the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP | A positive correlation might suggest the importance of hydrophobic interactions. |

The resulting QSAR model can be a valuable tool for the virtual screening of large compound libraries to identify new dihydrofuran derivatives with potentially high antifungal activity, thereby accelerating the discovery of new therapeutic agents. mdpi.com

Applications and Emerging Roles of 3 Methyl 2 Phenyl 2,5 Dihydrofuran Scaffolds in Advanced Organic Synthesis

Building Blocks for Complex Natural Product Synthesis

The 2,5-dihydrofuran (B41785) ring system is a key structural component in numerous naturally occurring compounds. The strategic incorporation of the 3-methyl-2-phenyl-2,5-dihydrofuran scaffold provides a robust template for the stereocontrolled synthesis of complex natural products. One notable application is in the synthesis of furofuran lignans, a class of compounds known for their interesting biological activities. A stereodivergent approach utilizing dihydrofuran templates allows for the synthesis of various stereoisomers of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, which is central to the structure of furofuran lignans. This methodology has been successfully applied to the synthesis of (±)-epiasarinin and (±)-asarinin. rsc.org

The synthesis of these natural products often involves the initial construction of a substituted dihydrofuran ring, which then undergoes further transformations. For instance, flash vacuum pyrolysis of vinyl epoxides can yield cis-dihydrofuran carboxylic esters with good diastereoselectivity. These can be epimerized to the corresponding trans isomers, providing access to a range of stereochemistries for subsequent cyclization reactions. rsc.org This highlights the utility of dihydrofuran derivatives as versatile intermediates in the convergent synthesis of complex molecular targets.

Precursors to Advanced Bioactive Molecules and Pharmaceutical Scaffolds

The inherent reactivity and structural features of the 3-methyl-2-phenyl-2,5-dihydrofuran scaffold make it an attractive starting point for the synthesis of a wide array of bioactive molecules and pharmaceutical scaffolds. The furan (B31954) and dihydrofuran moieties are present in many compounds exhibiting extensive biological activities, including anti-inflammatory, antifungal, and tumor-inhibiting properties. researchgate.net

Synthesis of Imminodihydrofuran Derivatives for Chemical Libraries

The development of diverse chemical libraries is crucial for drug discovery efforts. The 3-methyl-2-phenyl-2,5-dihydrofuran scaffold can be elaborated into various derivatives, including iminodihydrofurans, which are valuable for library synthesis. A novel and efficient method for generating spiro furan-3(2H)-imine derivatives has been established through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.gov This reaction proceeds via a 1,4-addition of aniline followed by an intramolecular cyclization mediated by a tertiary alcohol to produce the furan-3(2H)-imine scaffold. nih.gov Such multicomponent reactions are highly valuable in medicinal chemistry for rapidly accessing a large number of structurally diverse compounds. researchgate.net

The synthesis of these hybrid scaffolds, which combine the furanone core with an imine moiety, is of great interest due to the wide range of biological activities associated with both structural motifs. nih.gov The development of efficient synthetic routes to these compounds, such as the one described, facilitates the exploration of their therapeutic potential.

Construction of Spirooxindole and Carbazole (B46965) Frameworks Utilizing Dihydrofuran Reactivity

The reactivity of the dihydrofuran ring can be harnessed to construct more complex heterocyclic systems, such as spirooxindoles and carbazoles, which are important pharmacophores.